Isoterchebulin

Description

Discovery and Isolation

Isoterchebulin was first identified in 2001 by Conrad et al. during a phytochemical investigation of Terminalia macroptera bark. The compound was isolated alongside six known tannins, including 4,6-O-isoterchebuloyl-d-glucose, through a combination of chromatographic techniques and spectroscopic analysis. The study marked a pivotal moment in understanding the tannin diversity within the Terminalia genus, which has been historically valued in African traditional medicine for treating infectious diseases, tuberculosis, and dysentery.

Taxonomic and Botanical Context

Terminalia macroptera belongs to the Combretaceae family and is colloquially known as kwandari in Hausa-speaking regions. The plant’s large winged seeds and bark have been utilized in herbal formulations for centuries, with modern studies confirming its bioactive potential. As a member of the Terminalia genus, T. macroptera shares phytochemical affinities with species like T. chebula and T. catappa, which are rich in hydrolysable tannins.

Structural Characteristics and Classification

Molecular Structure and Functional Groups

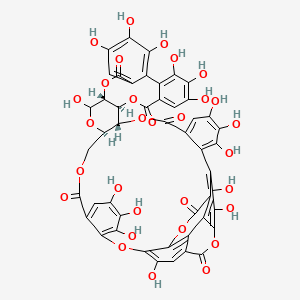

This compound (C₄₈H₂₈O₃₀) is a hydrolysable tannin belonging to the ellagitannin subclass. Its structure features a core tetraphenylic acid moiety (isoterchebulic acid) linked via ester bonds to sugar units. The compound’s complexity arises from multiple phenolic hydroxyl groups, which enable extensive hydrogen bonding and contribute to its astringent properties.

| Structural Feature | Description |

|---|---|

| Core Moiety | Tetraphenylic acid (isoterchebulic acid) |

| Functional Groups | Multiple phenolic hydroxyl groups, ester linkages, galloyl residues |

| Molecular Formula | C₄₈H₂₈O₃₀ |

| Key Fragmentation Pathways | Cleavage of ester bonds, oxidation of phenolic groups |

Classification Within Tannin Families

Hydrolysable tannins are broadly divided into gallotannins and ellagitannins. This compound falls into the latter category, characterized by the presence of ellagic acid derivatives formed through oxidative coupling of gallic acid units. Its classification aligns with other Terminalia-derived ellagitannins, such as punicalagins and terflavins, which share analogous structural motifs.

Research Significance in Phytochemistry and Biomedicine

Antimicrobial and Antiparasitic Activities

This compound exhibits broad-spectrum antimicrobial properties, with notable efficacy against Gram-positive bacteria. In vitro studies demonstrated:

- Minimum inhibitory concentration (MIC) of 8–64 μg/mL against Bacillus subtilis.

- Activity against Pseudomonas fluorescens, though MIC values were not quantified.

Against the parasitic snail Biomphalaria glabrata (intermediate host of Schistosoma), this compound displayed a LC₁₀₀ (lethal concentration for 100% mortality) of 60 μg/mL, underscoring its potential in antischistosomal strategies.

Properties

Molecular Formula |

C48H28O30 |

|---|---|

Molecular Weight |

1084.7 g/mol |

IUPAC Name |

(10R,11S,28R,31R)-3,4,5,16,17,18,21,22,23,29,37,38,39,43,55,56-hexadecahydroxy-9,12,27,30,33,41,47,52-octaoxaundecacyclo[46.6.2.02,7.010,31.011,28.014,19.020,25.035,40.042,51.045,50.049,54]hexapentaconta-1(55),2,4,6,14,16,18,20,22,24,35,37,39,42,44,48(56),49(54),50-octadecaene-8,13,26,34,46,53-hexone |

InChI |

InChI=1S/C48H28O30/c49-12-1-7-18(29(58)25(12)54)19-8(2-13(50)26(55)30(19)59)45(67)78-41-40(77-44(7)66)37-17(72-48(41)70)6-71-42(64)11-5-15(52)28(57)33(62)35(11)73-36-16(53)4-10-21-23-24(47(69)76-39(21)36)22(32(61)34(63)38(23)75-46(10)68)20-9(43(65)74-37)3-14(51)27(56)31(20)60/h1-5,17,37,40-41,48-63,70H,6H2/t17-,37-,40+,41-,48?/m1/s1 |

InChI Key |

ATMAUXPNIAMDBD-OMAMPWTPSA-N |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]3[C@H](C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C8C9=C7C(=O)OC2=C9C(=CC(=C2OC2=C(C(=C(C=C2C(=O)O1)O)O)O)O)C(=O)O8)O)O)O)O)O |

Canonical SMILES |

C1C2C(C3C(C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C8C9=C7C(=O)OC2=C9C(=CC(=C2OC2=C(C(=C(C=C2C(=O)O1)O)O)O)O)C(=O)O8)O)O)O)O)O |

Synonyms |

iso-terchebulin isoterchebulin |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Key Intermediates

The patented single-step synthesis (US6441226B1) involves condensation of methyl-3,3-dimethylacrylate dienolate (Formula I) with β-ionylidene acetaldehyde (Formula II) under controlled temperatures. The mechanism proceeds through:

-

Dienolate Formation : Methyl-3,3-dimethylacrylate reacts with a strong base (e.g., n-butyllithium) in tetrahydrofuran (THF) at −65°C to −75°C, generating a resonance-stabilized dienolate.

-

Aldol Condensation : The dienolate attacks β-ionylidene acetaldehyde’s carbonyl group, forming a lactone intermediate (Formula III) at low temperatures (−60°C to −80°C).

-

Lactone Ring Opening : Warming to 25°C–45°C facilitates methoxide release, opening the lactone to yield isotretinoin as a carboxylate salt. Acidic workup (pH 2.8 ± 0.5 with H₂SO₄) protonates the salt, isolating isotretinoin.

Process Optimization

Critical parameters for scalability and purity include:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature (Step 1) | −65°C to −75°C | Minimizes side reactions |

| Temperature (Step 2) | 30°C–40°C | Accelerates lactone opening |

| Solvent | Tetrahydrofuran (THF) | Enhances dienolate stability |

| Acid for Workup | 10% H₂SO₄ | Prevents over-acidification |

Example 1 of the patent achieved 44 g isotretinoin (>99% HPLC purity) using THF, while Example 2 with diisopropyl ether yielded 1.03 g, demonstrating solvent-dependent efficiency.

Prodrug Synthesis for Enhanced Stability

Esterification with Polyethylene Glycol (PEG)

A 2024 study synthesized an isotretinoin-PEG4000 prodrug to improve photolytic stability:

-

Reagents : Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) catalyzed ester bond formation between isotretinoin’s carboxyl group and PEG4000’s hydroxyl termini.

-

Characterization :

-

FT-IR : C=O stretch at 1,710 cm⁻¹ confirmed ester formation.

-

¹H NMR : PEG methylene protons (δ 3.6–3.8 ppm) and isotretinoin vinyl protons (δ 5.1–6.3 ppm).

-

-

Stability : The prodrug exhibited 98% retention under UV light (344 nm) vs. 62% for pure isotretinoin.

Analytical Validation

An RP-HPLC method validated for the prodrug used:

-

Column : Thermo C18 Hypersil BDS (250 × 4.6 mm, 5 µm).

-

Mobile Phase : Acetonitrile:water (95:5 v/v).

-

Detection : 344 nm, yielding linearity (R² = 0.999) from 0.5–100 µg/mL.

Alternative Industrial Methods

β-Ionone-Based Synthesis

ChemicalBook outlines a route starting with β-ionone and ethyl chloride, though details are sparse. β-Ionone’s cyclohexene ring likely serves as the precursor to isotretinoin’s cyclic moiety, with ethyl chloride acting as an alkylating agent.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Dienolate Condensation | 85–90% | >99% | High | Moderate |

| PEG Prodrug | 70–75% | 98% | Low | High |

| β-Ionone Route | Unreported | Unreported | Unknown | Unknown |

The dienolate method remains superior for industrial production due to high yield and purity, while prodrug synthesis addresses stability limitations.

Impurity Control and Regulatory Compliance

Pharmacopeial standards limit tretinoin (all-trans isomer) to <1–2% in isotretinoin APIs. The dienolate process suppresses tretinoin formation to <0.1% via:

Q & A

Q. How can researchers ensure transparency in reporting negative or inconclusive results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.